molecular formula C13H10F3NO4 B12332527 Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate CAS No. 2006277-52-5

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate

Cat. No.: B12332527
CAS No.: 2006277-52-5
M. Wt: 301.22 g/mol
InChI Key: DMUHOBKOHQAMNP-UHFFFAOYSA-N
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Description

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and triethylamine . For instance, the compound can undergo [3+2] cycloaddition reactions with aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound plays a crucial role in its pharmacological activity by enhancing its binding affinity to target receptors . The compound’s effects are mediated through the modulation of various signaling pathways, depending on the specific biological activity being targeted.

Comparison with Similar Compounds

Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as pyrazoles and indole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Indole derivatives, on the other hand, possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The uniqueness of this compound lies in its isoxazole ring structure and the presence of the trifluoromethyl group, which imparts distinct pharmacological properties.

Properties

CAS No.

2006277-52-5

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

methyl 3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO4/c1-20-12(19)9-6-21-17-10(9)11(18)7-2-4-8(5-3-7)13(14,15)16/h2-6,11,18H,1H3

InChI Key

DMUHOBKOHQAMNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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